2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Description
Chemical Structure and Properties The compound 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide (CAS: 1285251-17-3) is a piperidine derivative featuring a 4-aminomethyl substituent on the piperidine ring and an acetamide group linked to a 1,3-thiazol-2-yl moiety. Its molecular formula is C₁₁H₁₈N₄OS, with a molecular weight of 254.35 g/mol and a purity of ≥95% for research use .
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c12-7-9-1-4-15(5-2-9)8-10(16)14-11-13-3-6-17-11/h3,6,9H,1-2,4-5,7-8,12H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCFVTFZENETNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiazole moiety. One common synthetic route includes the following steps:
Formation of Piperidine Ring: : Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Introduction of Aminomethyl Group: : The aminomethyl group can be introduced via reductive amination of the piperidine ring with formaldehyde and ammonia.
Synthesis of Thiazole Moiety: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.
Coupling Reaction: : The final step involves the coupling of the aminomethylated piperidine with the thiazole moiety using appropriate coupling agents, such as carbodiimides or peptide coupling reagents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Alkyl halides, amines, carbodiimides, peptide coupling reagents
Major Products Formed
Oxidation Products: : Various oxidized derivatives of the compound
Reduction Products: : Reduced forms of the compound
Substitution Products: : Substituted derivatives with different functional groups
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit substantial antimicrobial properties. For instance, studies have shown that compounds similar to 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide demonstrate effectiveness against a range of bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of vital metabolic pathways .
Anticancer Properties
The compound has been evaluated for its anticancer activity against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For example, similar thiazole derivatives have shown promising results against colon and breast cancer cell lines .
Case Studies
-
Antimicrobial Evaluation :
A study focused on the synthesis of thiazole derivatives reported that certain compounds exhibited significant antimicrobial activity comparable to established antibiotics. The evaluation utilized serial dilution methods to determine minimum inhibitory concentrations (MICs) against various pathogens . -
Anticancer Activity :
In a separate investigation into thiazole derivatives, compounds were tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that several derivatives led to growth inhibition rates exceeding 70%, suggesting strong anticancer potential .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various substitutions on the thiazole ring and piperidine moiety, impacting its biological activity. Modifications can enhance potency and selectivity for specific targets within microbial or cancerous cells.
Mechanism of Action
The mechanism by which 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogues
Key Observations :
- Chiral and bulky substituents (e.g., LSN3316612) increase target specificity but may reduce metabolic stability .
Thiazole-Modified Analogues
Key Observations :
- Aryl substituents on thiazole (e.g., phenyl, chlorophenyl) enhance lipophilicity, aiding membrane penetration but increasing off-target risks .
- Morpholine vs. piperidine : Morpholine-based compounds (e.g., ) show distinct electronic profiles due to oxygen in the ring, altering binding affinities.
Acetamide-Variant Analogues
Key Observations :
Physicochemical Properties :
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |
|---|---|---|---|
| Target Compound | 254.35 | 1.2 | Moderate |
| 2-(4-Hydroxypiperidin-1-yl)-analogue | 240.29 | 0.8 | High |
| LSN3316612 | 407.44 | 2.5 | Low |
| N-[4-(2-Chlorophenyl)-...morpholino | 335.83 | 2.8 | Low |
Notes:
- The aminomethyl group in the target compound balances hydrophilicity (LogP ~1.2) better than highly lipophilic analogues (e.g., LSN3316612, LogP 2.5) .
Biological Activity
2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a thiazole ring , which contribute to its biological properties. The presence of these moieties allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The mechanism of action for this compound involves:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects. Molecular docking studies suggest that it binds effectively to certain protein receptors, altering their activity and contributing to therapeutic outcomes .
- Anticancer Activity : Research indicates that thiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The compound's structure may enhance its ability to induce apoptosis in cancer cells .
Anticancer Activity
Studies have shown that this compound demonstrates significant cytotoxicity against several human cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Breast Cancer | < 10 | High |
| Lung Cancer | < 15 | Moderate |
| Colon Cancer | < 20 | Moderate |
These findings indicate that the compound could be a promising candidate for cancer therapy due to its selective cytotoxicity against tumor cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
These results suggest potential applications in treating bacterial infections .
Study on Cytotoxicity
A study published in PMC explored the cytotoxic effects of various thiazole compounds, including this compound. The results demonstrated that this compound significantly inhibited the growth of multiple cancer cell lines, supporting its potential as an anticancer agent .
Anti-inflammatory Effects
Another research study focused on the anti-inflammatory properties of thiazole derivatives. The findings indicated that compounds with similar structures to this compound could effectively reduce inflammation markers in vitro, suggesting a mechanism that warrants further investigation for therapeutic use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
